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Compound of Interest

Compound Name: GSK1904529A

Cat. No.: B1684703

These application notes provide a comprehensive overview of the biochemical and cellular
activity of GSK1904529A, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-
1R) and the Insulin Receptor (IR). Detailed protocols for the determination of its inhibition
constants (Ki) are provided for researchers in drug development and related scientific fields.

Introduction

GSK1904529A is a selective, orally active, and ATP-competitive small-molecule inhibitor of the
IGF-1R and IR tyrosine kinases.[1][2] Dysregulation of the IGF-1R signaling pathway is a key
factor in the development and progression of numerous cancers, making it a critical target for
therapeutic intervention.[2] GSK1904529A has demonstrated antitumor activity by blocking
receptor autophosphorylation and subsequent downstream signaling, which leads to cell cycle
arrest.[2] A noteworthy characteristic of GSK1904529A is its time-dependent inhibition, which
results in a slow establishment of the enzyme-inhibitor binding equilibrium. This necessitates
specific considerations in the experimental design for the accurate determination of its
inhibitory potency.

Data Presentation: Inhibition Constants

The inhibitory activity of GSK1904529A against IGF-1R and IR is summarized in the tables
below. The apparent inhibition constants (Ki) were determined after extended incubation to
account for the time-dependent nature of the inhibitor, while the half-maximal inhibitory
concentrations (IC50) were determined using shorter incubation times.
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Table 1: Apparent Inhibition Constants (Ki) for GSK1904529A

Target Kinase Apparent Ki (nmol/L)
IGF-1R 16+0.1
IR 1.3+01

Table 2: Half-Maximal Inhibitory Concentrations (IC50) for GSK1904529A

Assay Type Target IC50 (nmol/L)
In Vitro Kinase Assay IGF-1R 27 +£10
IR 25+ 11
Cellular Autophosphorylation
IGF-1R 22+8
Assay
IR 19+8

Signaling Pathways

GSK1904529A exerts its biological effects by inhibiting the autophosphorylation of IGF-1R and
IR, which are the initial steps in their signaling cascades. This blockade prevents the
recruitment and phosphorylation of substrate proteins like Insulin Receptor Substrate (IRS),
thereby inhibiting two major downstream pathways: the PI3K/AKT pathway, which is crucial for
cell survival and proliferation, and the RAS/MAPK pathway, which is involved in cell growth and
differentiation.[3][4][5]
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IGF-1R/IR Signaling Pathway Inhibition by GSK1904529A
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Experimental Protocols
Determination of Apparent Ki for GSK1904529A

This protocol is designed to determine the apparent inhibition constant (Ki) for a time-
dependent inhibitor like GSK1904529A using an in vitro kinase assay with a Time-Resolved
Fluorescence Resonance Energy Transfer (TR-FRET) readout. Due to the slow binding
kinetics, an extended pre-incubation of the enzyme with the inhibitor is crucial.

Materials:

e Enzymes: Recombinant human IGF-1R (intracellular domain, e.g., amino acids 957-1367)
and IR (intracellular domain, e.g., amino acids 979-1382), expressed as GST-tagged

proteins.

o Substrate: Biotinylated peptide substrate (e.g., Biotin-aminohexyl-AEEEEY MMMMMMKKKK-
NH2).

e |nhibitor: GSK1904529A, dissolved in DMSO.

o Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM DTT, 0.1 mg/mL BSA, and 1
mM CHAPS.

e ATP Solution: 10 uM ATP in assay buffer.
e Stop Solution: 33 mM EDTA in assay buffer.

o Detection Reagents: Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-
Allophycocyanin (SA-APC).

o Plates: 384-well, low-volume, black assay plates.
o Plate Reader: TR-FRET capable plate reader.

Experimental Workflow Diagram:
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Workflow for Apparent Ki Determination of GSK1904529A
Procedure:
» Reagent Preparation:

o Prepare serial dilutions of GSK1904529A in DMSO, and then dilute into the assay buffer.
The final DMSO concentration in the assay should be kept constant (e.g., 1%).

o Prepare the kinase solution (IGF-1R or IR) in the assay buffer to the desired final
concentration (e.g., 0.5 nM).

o Prepare a solution containing the biotinylated peptide substrate (e.g., 500 nM) and ATP
(10 pM) in the assay buffer.

o Prepare the stop solution containing EDTA.

o Prepare the detection reagent mix containing the Europium-conjugated antibody and SA-
APC in a suitable detection buffer.

e Assay Protocol:

o Add 1 pL of the diluted GSK1904529A or DMSO (for control wells) to the wells of the 384-
well plate.

o Add 4 uL of the kinase solution to each well.
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Seal the plate and pre-incubate for 6 hours at room temperature to allow the inhibitor and
enzyme to reach binding equilibrium.

Initiate the kinase reaction by adding 5 pL of the substrate/ATP solution to each well.
Seal the plate and incubate for 2 hours at room temperature.

Stop the reaction by adding 5 pL of the stop solution to each well.

Add 5 pL of the detection reagent mix to each well.

Seal the plate, protect it from light, and incubate for 1 hour at room temperature.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the
donor and acceptor wavelengths.

Data Analysis:

[e]

Calculate the TR-FRET ratio for each well.
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

Fit the data to a suitable dose-response curve to determine the IC50 value under these
equilibrium conditions.

Calculate the apparent Ki value using the Cheng-Prusoff equation, taking into account the
ATP concentration used in the assay and the Km of the kinase for ATP. For time-
dependent inhibitors, this provides an apparent Ki that reflects the potency after prolonged
incubation.

Note: The specific concentrations of enzyme, substrate, and ATP, as well as incubation times,

may need to be optimized for the specific assay conditions and reagents used. It is

recommended to first determine the Michaelis-Menten constant (Km) for ATP for each kinase

under the assay conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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